3,4-Dinitrotoluene

Catalog No.
S563836
CAS No.
610-39-9
M.F
C7H6N2O4
C6H3CH3(NO2)2
C7H6N2O4
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dinitrotoluene

CAS Number

610-39-9

Product Name

3,4-Dinitrotoluene

IUPAC Name

4-methyl-1,2-dinitrobenzene

Molecular Formula

C7H6N2O4
C6H3CH3(NO2)2
C7H6N2O4

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3

InChI Key

INYDMNPNDHRJQJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

solubility

5.49e-04 M
Soluble in ethanol and carbon disulfide; slightly soluble in chloroform
In water, 179 mg/L at 25 °C
Solubility in water: very poo

Synonyms

1,2-Dinitro4-methylbenzene;3,4-dinitro-toluen;3,4-DNT;4-methyl-1,2-dinitro-benzen;4-Methyl-1,2-dinitrobenzene;benzene,1-methyl-3,4-dinitro-;Benzene,4-methyl-1,2-dinitro-;Toluene, 3,4-dinitro-

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 3,4-Dinitrotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.49e-04 msoluble in ethanol and carbon disulfide; slightly soluble in chloroformin water, 179 mg/l at 25 °csolubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52216. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of dinitrotoluene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dinitrotoluene (3,4-DNT), CAS 610-39-9, is a distinct isomer of dinitrotoluene, a class of nitroaromatic compounds. While technical-grade dinitrotoluene, a mixture dominated by the 2,4- and 2,6-isomers, is widely used in the production of polyurethanes and explosives, the isolated 3,4-DNT isomer serves a more specialized role. Its primary value lies in its use as a precisely structured chemical intermediate, where the specific ortho-para arrangement of the two nitro groups relative to the methyl group is a critical requirement for downstream synthesis, particularly for certain dyes, pigments, and specialty polymers.

Substituting 3,4-Dinitrotoluene with more common isomers like 2,4-DNT, 2,6-DNT, or their crude mixtures is unviable for precision synthesis. The regiochemistry of the nitro groups dictates the structure of subsequent products, particularly in hydrogenation reactions to form diaminotoluenes. Using 2,4-DNT or 2,6-DNT would yield 2,4-diaminotoluene or 2,6-diaminotoluene, respectively, which are structurally and functionally different from the 3,4-diaminotoluene derived from 3,4-DNT. Furthermore, significant differences in physical properties, such as melting points, between the isomers necessitate isomer-specific process conditions for handling, purification, and reaction control, making them non-interchangeable in established manufacturing workflows.

Precursor Suitability: Non-Interchangeable Pathway to 3,4-Diaminotoluene

The procurement of 3,4-DNT is driven by its unique role as a direct precursor to 3,4-Diaminotoluene, an important intermediate for specialized organic pigments and corrosion inhibitors. Alternative isomers yield fundamentally different products; for example, the hydrogenation of 2,4-Dinitrotoluene, the most common isomer, yields 2,4-diaminotoluene, which is primarily used for producing toluene diisocyanate for polyurethanes. The synthesis of 3,4-diaminotoluene requires the specific 3,4-DNT starting material to achieve the correct diamine isomer, which is not possible using crude DNT mixtures or other pure isomers.

Evidence DimensionProduct of Catalytic Hydrogenation
Target Compound Data3,4-Diaminotoluene
Comparator Or Baseline2,4-Dinitrotoluene yields 2,4-Diaminotoluene
Quantified DifferenceStructurally distinct isomeric products with different downstream applications
ConditionsCatalytic hydrogenation (e.g., Ni or Pd/C catalyst)

This structural lock-and-key relationship makes 3,4-DNT essential and non-substitutable for manufacturing pathways requiring the 3,4-diamino structure.

Thermal Behavior: Differentiated Melting Point for Process Control and Purity Verification

3,4-Dinitrotoluene exhibits a distinct melting point that differentiates it from the most common industrial isomers, a critical parameter for process control and material identification. The melting point of 3,4-DNT is reported as 54-57 °C. This is significantly different from that of 2,4-Dinitrotoluene (~70 °C) and 2,6-Dinitrotoluene (~66 °C). This difference allows for thermal-based purification methods and serves as a key quality control specification to ensure the correct isomer is being used, preventing process failures or the generation of incorrect products.

Evidence DimensionMelting Point (°C)
Target Compound Data54-57
Comparator Or Baseline2,4-DNT: ~70 °C; 2,6-DNT: ~66 °C
Quantified DifferenceLower by ~10-16 °C compared to major isomers
ConditionsStandard atmospheric pressure

The distinct melting point is a critical specification for procurement, enabling clear verification of isomer purity and preventing costly cross-contamination in synthesis workflows.

Synthesis Compatibility: Differential Reactivity in Selective Reduction

The position of the nitro groups in dinitrotoluene isomers influences their relative reduction rates, enabling selective synthesis pathways. In metabolic reduction studies using E. coli, which can provide an analogue for certain chemical reductions, the nitro groups of 3,4-DNT showed a reactivity preference of the 3-position nitro group over the 4-position. This contrasts with 2,4-DNT, where the 4-position nitro group is preferentially reduced over the 2-position. This inherent regioselectivity is a key molecular property that can be exploited in controlled chemical reductions (e.g., using reagents like sodium sulfide) to synthesize specific monoamino-nitrotoluene intermediates that are not accessible from other isomers.

Evidence DimensionPreferential Nitro Group Reduction Site
Target Compound Data3-position > 4-position
Comparator Or Baseline2,4-DNT: 4-position > 2-position
Quantified DifferenceInverted regioselectivity of initial reduction
ConditionsReduction by E. coli W3110; analogous to certain chemical reductions

For researchers designing multi-step syntheses, procuring the 3,4-DNT isomer provides access to specific mono-reduced intermediates that cannot be efficiently synthesized from the more common 2,4-DNT.

Synthesis of Regio-pure 3,4-Diaminotoluene

As a direct precursor, 3,4-DNT is the required starting material for the synthesis of high-purity 3,4-diaminotoluene. This diamine is a key building block for specialty chemicals, including certain high-performance polymers, organic pigments, and corrosion inhibitors for specific metals where the ortho-diamine structure is essential for performance.

Development of Analytical Standards

Due to its distinct physical properties, particularly its melting point, high-purity 3,4-DNT is the correct choice for creating certified reference materials. These standards are essential for the accurate environmental monitoring of military sites or industrial effluents, where it is necessary to quantify specific DNT isomers that may be present in complex mixtures.

Intermediate for Stepwise Functionalization

The differential reactivity of the nitro groups in 3,4-DNT makes it a suitable substrate for research into selective reduction methodologies. This allows for the synthesis of 4-methyl-2-nitroaniline or 2-methyl-5-nitroaniline, intermediates that are valuable in medicinal chemistry and materials science for building more complex molecules where precise functional group placement is critical.

Physical Description

3,4-dinitrotoluene appears as yellow to red solid or heated liquid with a slight odor. Solidifies in cool water. Solid and liquid sink in water . (USCG, 1999)
YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Yellow needles from carbon disulfide
... Red solid

XLogP3

2.1

Boiling Point

284.0 °C
336.9 °C /extrapolated/

Flash Point

404 °F (est.) (USCG, 1999)
404 °F (Closed cup)
207 °C c.c.

Vapor Density

6.28 (Air = 1)
Relative vapor density (air = 1): 6.28

Density

1.2594 at 231.8 °F (USCG, 1999)
1.2594 g/cu cm at 111 °C
Relative density (water = 1): 1.26 (liquid)

LogP

2.08 (LogP)
log Kow = 2.08
2.0 (calculated)

Odor

Slight odo

Melting Point

141.8 °F (USCG, 1999)
58.3 °C
58.0 °C
58 °C

UNII

V6PS4L6ZHT

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.50X10-4 mm Hg at 25 °C /extrapolated/

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

610-39-9

Wikipedia

3,4-Dinitrotoluene

Biological Half Life

0.04 Days

Methods of Manufacturing

Dinitration of toluene results in the formation of a number of isomeric products, and with a typical sulfuric-nitric acid nitrating mixture the following mixture of isomers is obtained: 75 wt% 2,4-dinitrotoluene, 19 wt% 2,6-dinitrotoluene, 2.5 wt% 3,4-dinitrotoluene, 1 wt% 2,3-dinitrotoluene, and 0.5 wt% 2,5-dinitrotoluene.

General Manufacturing Information

Benzene, 4-methyl-1,2-dinitro-: ACTIVE
Analysis of technical grade DNT yielded the following results: 76.49% 2,4-DNT, 18.83% 2,6-DNT, 0.65% 2,5-DNT, 2.43% 3,4-DNT, 1.54% 2,3-DNT, 0.040% 3,5-DNT, 0.050% Trinitrotoluene, 0.005% cresols, 0.003% mononitrobenzene, and 0.003%, 0.0005%, and 0.006%, for ortho-, meta-, and para-, mononitrotoluenes, respectively.

Analytic Laboratory Methods

DINITROTOLUENE ISOMERS INCL 3,4-DNT WERE DETECTED IN WATER BY GC.
HPLC TECHNIQUES WERE USED IN THE LOW LEVEL DETECTION OF 3,4-DNT.
FUSED SILICON DIOXIDE CAPILLARY GC COLUMNS COATED WITH OV-101 WERE USED FOR ANALYSIS OF EXPLOSIVES INCLUDING 3,4-DNT AT LOW PICOGRAM LEVEL. HIGH FLOW RATE OF HELIUM CARRIER GAS WILL IMPROVE SEPARATION OF EXPLOSIVE MIXTURES.

Storage Conditions

Normally stored as a molten liquid. Separate from strong oxidizers & reducing agents. Hot water coils should not exceed 194 °F (90 °C). /Dinitrotoluenes/

Dates

Last modified: 08-15-2023
1: Sorenson DR, Brabec M. The response of adult rat sertoli cells, immortalized
by a temperature-sensitive mutant of SV40, to 1,2-dinitrobenzene,
1,3-dinitrobenzene, 2,4-dinitrotoluene, 3,4-dinitrotoluene, and cadmium. Cell
Biol Toxicol. 2003 Apr;19(2):107-19. PubMed PMID: 12776928.

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